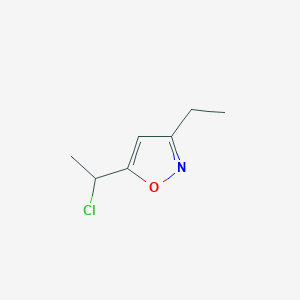

5-(1-Chloroethyl)-3-ethylisoxazole

Description

Contextualization of Isoxazole (B147169) Scaffolds in Contemporary Organic Synthesis

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern organic synthesis and medicinal chemistry. publish.csiro.aumdpi.comsmolecule.com Their utility stems from their relative ease of synthesis and their ability to act as versatile intermediates and pharmacophores. researchgate.netnih.gov The isoxazole ring is a bioisostere for other functional groups, and its presence in a molecule can significantly influence its chemical and biological properties. smolecule.com

In contemporary organic synthesis, isoxazole derivatives are employed as building blocks for more complex molecules. The weak N-O bond within the isoxazole ring can be cleaved under various conditions, leading to a range of synthetically useful transformations. smolecule.com This reactivity allows for the unmasking of latent functionalities, making isoxazoles valuable synthons in the construction of natural products and other target molecules.

The synthesis of isoxazoles is well-established, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a primary method. organic-chemistry.org Other routes include the condensation of hydroxylamine (B1172632) with β-dicarbonyl compounds or their equivalents. organic-chemistry.org The diversity of available synthetic methods allows for the preparation of a wide array of substituted isoxazoles, each with unique properties and potential applications. nih.gov

Structural Features and Chemical Significance of 5-(1-Chloroethyl)-3-ethylisoxazole

This compound is a specific derivative within the broader isoxazole family. Its structure is characterized by an ethyl group at the 3-position and a 1-chloroethyl group at the 5-position of the isoxazole ring. The presence of these substituents defines its chemical identity and potential reactivity.

The presence of a chiral center at the carbon bearing the chlorine atom means that this compound can exist as a pair of enantiomers. The stereochemistry at this position could be a critical factor in its interactions with other chiral molecules, a consideration of particular importance in medicinal chemistry.

The chemical significance of this compound lies in its potential as a synthetic intermediate. The chloroethyl group can be displaced by a variety of nucleophiles to introduce new functional groups at the 5-position of the isoxazole ring. This allows for the diversification of the isoxazole scaffold and the synthesis of a library of related compounds for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71495-00-6 | bldpharm.com |

| Molecular Formula | C₇H₁₀ClNO | bldpharm.com |

| Molecular Weight | 159.61 g/mol | bldpharm.com |

| SMILES Code | CCC1=NOC(C(Cl)C)=C1 | bldpharm.com |

Note: Experimental data for this specific compound is limited. The table presents basic molecular information.

Historical Perspectives and Current Research Trajectories Pertaining to Halogenated Alkyl-Substituted Isoxazoles

The study of halogenated isoxazoles has been a consistent area of interest in heterocyclic chemistry. Historically, research focused on the fundamental synthesis and reactivity of these compounds. The introduction of a halogen atom onto the isoxazole ring or its substituents was recognized as a way to modulate the electronic properties of the molecule and to provide a handle for further functionalization.

Early work often involved the direct halogenation of pre-formed isoxazole rings or the use of halogenated building blocks in their synthesis. For instance, the reaction of hydroxylamine with halogenated β-dicarbonyl compounds has been a classical approach.

Current research trajectories in the field of halogenated alkyl-substituted isoxazoles are driven by the quest for new bioactive molecules and functional materials. The focus has shifted towards more sophisticated and regioselective methods for their synthesis. organic-chemistry.org This includes the development of novel catalytic systems and the use of specialized halogenating agents.

A significant area of contemporary research is the use of these compounds in cross-coupling reactions. The halogen atom serves as a convenient point of attachment for the introduction of aryl, alkyl, and other groups via palladium-catalyzed and other transition-metal-catalyzed reactions. This has greatly expanded the chemical space accessible from halogenated isoxazole precursors.

Furthermore, there is growing interest in the synthesis of fluoroalkyl-substituted isoxazoles, as the introduction of fluorine can dramatically alter the pharmacokinetic and physicochemical properties of a molecule. nih.gov While this compound itself is not fluorinated, the research trends in halogenated isoxazoles highlight the broader importance of this class of compounds.

A study by Burrowes, Jackson, Faulks, and Sharp in 1977 described the synthesis of the related compound 5-(1'-chloroethyl)-3-phenyl-4,5-dihydroisoxazole. publish.csiro.au This was prepared by the reaction of 4-chloropent-1-ene with benzohydroxamoyl chloride in the presence of triethylamine. publish.csiro.au While this is a dihydroisoxazole (B8533529) with a phenyl substituent, the synthetic strategy provides a potential, albeit dated, pathway for accessing the core structure of 5-(1-chloroethyl)-substituted isoxazoles. The reaction of this chloroalkyl-substituted dihydroisoxazole with a strong base led to an unexpected rearrangement, forming a bicyclic system, highlighting the complex reactivity that can be observed in this class of molecules. publish.csiro.au

Table 2: Research Focus on Halogenated Isoxazoles

| Research Area | Description | Key Findings/Trends |

| Synthetic Methodologies | Development of new and efficient ways to synthesize halogenated isoxazoles. | Focus on regioselectivity, catalytic methods, and one-pot procedures. organic-chemistry.org |

| Cross-Coupling Reactions | Use of halogenated isoxazoles as substrates in transition-metal-catalyzed reactions. | Enables the introduction of diverse substituents and the construction of complex molecules. |

| Medicinal Chemistry | Exploration of halogenated isoxazoles as potential therapeutic agents. | Halogenation can enhance biological activity and modulate pharmacokinetic properties. |

| Materials Science | Incorporation of halogenated isoxazoles into functional materials. | The electronic properties of the halogenated ring can be tuned for specific applications. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71495-00-6 |

|---|---|

Molecular Formula |

C7H10ClNO |

Molecular Weight |

159.61 g/mol |

IUPAC Name |

5-(1-chloroethyl)-3-ethyl-1,2-oxazole |

InChI |

InChI=1S/C7H10ClNO/c1-3-6-4-7(5(2)8)10-9-6/h4-5H,3H2,1-2H3 |

InChI Key |

HYBITPOIYITAHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1)C(C)Cl |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 5 1 Chloroethyl 3 Ethylisoxazole and Its Analogues

De Novo Cyclization Approaches to the Isoxazole (B147169) Ring System

The formation of the isoxazole ring is a cornerstone of synthesizing isoxazole-containing compounds. Various cyclization strategies have been developed, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Hydroxylamine-Mediated Cyclocondensation Reactions for Isoxazole Ring Formation

A classic and widely employed method for constructing the isoxazole ring is the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). nih.govmdpi.comnih.gov This approach allows for the formation of 3,5-disubstituted isoxazoles, with the substitution pattern on the isoxazole ring being dictated by the structure of the starting dicarbonyl compound. For instance, the reaction of β-ketoesters with hydroxylamine hydrochloride can yield isoxazole derivatives.

The regioselectivity of the cyclocondensation can be a significant challenge, often leading to mixtures of isomeric products. mdpi.comnih.gov However, careful control of reaction parameters such as the solvent, the presence of a base like pyridine (B92270), or the use of a Lewis acid can steer the reaction towards a single desired regioisomer. mdpi.comnih.gov For example, the reaction of β-enamino diketones with hydroxylamine has been shown to produce different regioisomeric isoxazoles depending on the reaction conditions. mdpi.comnih.gov

| Starting Material | Reagents | Product | Ref. |

| β-Ketoester | Hydroxylamine hydrochloride | 3-Substituted-isoxazol-5(4H)-one | mdpi.com |

| β-Enamino diketone | Hydroxylamine hydrochloride, Pyridine, MeCN | 3,4-Disubstituted isoxazole | mdpi.comnih.gov |

| β-Enamino diketone | Hydroxylamine hydrochloride, BF₃·OEt₂, Pyridine, MeCN | 4,5-Disubstituted isoxazole | mdpi.comnih.gov |

| 1,3-Diketone | Hydroxylamine hydrochloride | 3,5-Disubstituted isoxazole | researchgate.net |

Utilization of Oxime Dianion Cyclization Pathways for Isoxazole Construction

An alternative approach to the isoxazole core involves the utilization of oxime dianions. This method provides a pathway to isoxazoles with specific substitution patterns that may be difficult to achieve through other routes. A notable example is the cyclization of oxime dianions with diethyl oxalate, which yields isoxazole-5-carboxylates. researchgate.netresearchgate.net This reaction proceeds through the formation of a 4,5-dihydro-5-hydroxyisoxazole-5-carboxylate intermediate, which is then dehydrated under acidic conditions to afford the aromatic isoxazole. researchgate.net The generation of the oxime dianion is typically achieved by treating the corresponding oxime with a strong base, such as butyllithium. researchgate.net

| Oxime Precursor | Reagent | Intermediate | Final Product | Ref. |

| Ketoxime | n-Butyllithium, Diethyl oxalate | 4,5-Dihydro-5-hydroxyisoxazole-5-carboxylate | Isoxazole-5-carboxylate | researchgate.net |

| Acetophenone oxime | n-Butyllithium, Aromatic ester | 3,5-Disubstituted isoxazole | 3,5-Disubstituted isoxazole | nih.gov |

Exploration of Other Established and Emerging Synthetic Strategies for the Isoxazole Core

Beyond the classical hydroxylamine condensation and oxime dianion cyclization, a variety of other powerful methods have been established for the synthesis of the isoxazole ring.

1,3-Dipolar Cycloaddition: This is arguably one of the most versatile and widely used methods for isoxazole synthesis. researchgate.netgoogle.comscielo.bredu.krd It involves the reaction of a nitrile oxide, generated in situ from an aldoxime or hydroximoyl chloride, with an alkyne. google.comedu.krd This [3+2] cycloaddition reaction is highly efficient and often proceeds with high regioselectivity, leading to 3,5-disubstituted isoxazoles. google.commdpi.com The reaction can be performed under various conditions, including metal-catalyzed (e.g., copper) and metal-free protocols. google.comijpcbs.com

Transition Metal-Catalyzed Syntheses: In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles. rsc.orgacs.org These methods often offer high efficiency, regioselectivity, and functional group tolerance. rsc.org For example, gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a route to substituted isoxazoles. researchgate.net Palladium-catalyzed reactions have also been extensively explored for the construction and functionalization of the isoxazole ring. acs.org

Other Emerging Strategies: The field of isoxazole synthesis is continuously evolving, with new and innovative methods being reported. These include metal-free synthetic routes, which are gaining attention due to their environmental benefits. ijpcbs.com For instance, the synthesis of 3-acyl-isoxazoles has been achieved through a metal-free tandem Csp³-H bond functionalization of ketones and 1,3-dipolar cycloaddition. smolecule.com

| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | Base, or Cu(I) | 3,5-Disubstituted Isoxazole | google.commdpi.com |

| Gold-Catalyzed Cycloisomerization | α,β-Acetylenic Oxime | AuCl₃ | Substituted Isoxazole | researchgate.net |

| Metal-Free C-H Functionalization/Cycloaddition | Methyl Ketone, Alkyne, tert-Butyl Nitrite | Metal-free | 3-Acyl-isoxazole | smolecule.com |

Post-Cyclization Functionalization of Pre-formed Isoxazole Cores

In many synthetic routes, it is more strategic to first construct a simpler isoxazole core and then introduce the desired functional groups in subsequent steps. This approach allows for greater modularity and access to a wider range of analogues.

Regioselective Introduction of the 1-Chloroethyl Moiety on Isoxazole Scaffolds

The introduction of the 1-chloroethyl group at the 5-position of a 3-ethylisoxazole scaffold can be envisioned as a two-step process: acylation to introduce an acetyl group, followed by reduction and chlorination.

Acylation at the C5 Position: Friedel-Crafts acylation is a standard method for introducing acyl groups onto aromatic and heteroaromatic rings. pharmaguideline.combeilstein-journals.org The acylation of a 3-ethylisoxazole with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, would be expected to introduce the acetyl group. The regioselectivity of this reaction on the isoxazole ring can be influenced by the substituents present and the reaction conditions. For isoxazoles, electrophilic substitution, such as acylation, is known to occur at the C4 or C5 position. The presence of an ethyl group at C3 would likely direct acylation to the C5 position.

Reduction and Chlorination: The resulting 5-acetyl-3-ethylisoxazole can then be reduced to the corresponding alcohol, 5-(1-hydroxyethyl)-3-ethylisoxazole. sigmaaldrich.com This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165). Subsequent chlorination of the secondary alcohol can be accomplished using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the target molecule, 5-(1-chloroethyl)-3-ethylisoxazole.

| Reaction Step | Starting Material | Reagents | Product | Ref. |

| Acylation | 3-Ethylisoxazole | Acetyl chloride, AlCl₃ | 5-Acetyl-3-ethylisoxazole | pharmaguideline.combeilstein-journals.org |

| Reduction | 5-Acetyl-3-ethylisoxazole | NaBH₄ | 5-(1-Hydroxyethyl)-3-ethylisoxazole | sigmaaldrich.com |

| Chlorination | 5-(1-Hydroxyethyl)-3-ethylisoxazole | SOCl₂ | This compound |

Selective Alkylation and Acylation Strategies for the Ethyl Substituent on Isoxazoles

The introduction of the ethyl group at the 3-position of the isoxazole ring can be achieved either during the de novo synthesis or by functionalization of a pre-formed isoxazole.

De Novo Synthesis: As described in section 2.1.1, the use of a β-dicarbonyl compound containing an ethyl group in the appropriate position during the cyclocondensation with hydroxylamine would directly lead to a 3-ethylisoxazole derivative. For example, using a pentane-2,4-dione analogue would result in a 3-ethyl-5-methylisoxazole.

Post-Cyclization Functionalization: While direct C-H alkylation of the isoxazole ring at the 3-position is challenging, alternative strategies exist. One approach involves the synthesis of a 3-unsubstituted or 3-carboxy-isoxazole, which can then be elaborated. For instance, a 3-carboxyisoxazole ester could potentially be reduced to a 3-hydroxymethylisoxazole, which could then be converted to a 3-chloromethylisoxazole and subsequently undergo a coupling reaction to introduce the ethyl group. More direct methods could involve the use of organometallic reagents on a suitably activated 3-position.

Acylation at the C3 position is also a possibility, particularly if the C5 position is blocked. For example, a 5-substituted isoxazole could potentially undergo regioselective acylation at C3 under specific conditions, which could then be reduced to an ethyl group. mdpi.commdpi.com

| Strategy | Description | Starting Material Example | Product Example | Ref. |

| De Novo Synthesis | Cyclocondensation with an ethyl-containing β-dicarbonyl. | Ethyl 3-oxopentanoate | 3-Ethylisoxazole-5-one | mdpi.com |

| Post-Cyclization (Hypothetical) | Elaboration of a 3-functionalized isoxazole. | Isoxazole-3-carboxylic acid | 3-Ethylisoxazole | alfa-chemistry.com |

Advanced Halogenation Techniques for Chloro-Substituents on Alkyl Chains

The introduction of a chlorine atom onto the alkyl side chain of an isoxazole ring is a critical step in the synthesis of this compound. Traditional methods can sometimes lead to a lack of selectivity and the formation of byproducts. Advanced halogenation techniques offer improved control over the reaction, enhancing yield and purity.

One common precursor for this transformation is 5-(1-hydroxyethyl)-3-ethylisoxazole. The hydroxyl group can be converted to a chloro group using various reagents. A prevalent method involves the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl generated during the reaction. Another effective reagent is phosphorus oxychloride (POCl₃). orgsyn.org

Direct chlorination of the ethyl group on the isoxazole ring presents a more direct but often less selective route. Catalytic methods are being explored to improve the regioselectivity of such reactions. For instance, gallium catalysts have shown effectiveness in the halogenation of aromatic and heterocyclic compounds, favoring nuclear halogenation over side-chain halogenation. google.com While not specific to 5-ethylisoxazole, this suggests a potential avenue for developing selective side-chain chlorination methods.

The synthesis of related chloro-substituted oxazoles, such as 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole, often involves the reaction of a precursor like 2-chloroethylamine (B1212225) with an appropriate oxazole (B20620) precursor under basic conditions. smolecule.com This highlights the general strategy of using a chlorinated building block to construct the heterocyclic ring.

Furthermore, iron-catalyzed aminochlorination of alkynes has been demonstrated for the synthesis of (Z)-chlorooxazolidinones, indicating the potential for metal-catalyzed methods to achieve regio- and stereoselective chlorination. nih.gov While applied to a different system, the principle of using a metal catalyst to control the addition of a chlorine atom and a nitrogen-containing group across a double or triple bond could be adapted for the synthesis of chloroalkylisoxazoles.

Table 1: Advanced Halogenation Techniques

| Precursor | Reagent/Catalyst | Product | Key Features |

|---|---|---|---|

| 5-(1-Hydroxyethyl)-3-ethylisoxazole | Thionyl chloride (SOCl₂) | This compound | Standard and effective method for converting alcohols to chlorides. |

| 5-(1-Hydroxyethyl)-3-ethylisoxazole | Phosphorus oxychloride (POCl₃) | This compound | Another common and effective chlorinating agent. orgsyn.org |

| Ethylbenzene (as a model) | Chlorine, Gallium trichloride | Chloroethylbenzene | High conversion of halogen and high nuclear halogenation. google.com |

| 2-Chloroethylamine | Oxazole precursor, NaOH | 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole | Use of a chlorinated building block for ring synthesis. smolecule.com |

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

The carbon atom to which the chlorine is attached in this compound is a chiral center. Consequently, the synthesis of enantiomerically pure or enriched derivatives is of significant interest. Achieving stereochemical control is a challenging aspect of synthetic chemistry.

One approach to obtaining chiral this compound is through the use of chiral starting materials. For example, the synthesis could begin with a chiral alcohol, (R)- or (S)-1-hydroxyethyl-3-ethylisoxazole, which would then be converted to the corresponding chloride with retention or inversion of configuration, depending on the reaction mechanism.

The use of chiral catalysts is another powerful strategy for enantioselective synthesis. vulcanchem.com For instance, chiral phosphoric acids have been successfully employed as organocatalysts in the enantioselective cyclization/aminohalogenation of alkenes. nih.gov This type of catalysis could potentially be adapted to the synthesis of chiral chloro-substituted isoxazoles. Cinchona alkaloids are another class of chiral catalysts that have been used in asymmetric phase-transfer reactions, including α-alkylation of carbonyl compounds. core.ac.uk

Research on the synthesis of novel chiral isoxazole derivatives has demonstrated that stereochemistry can significantly impact biological activity. nih.gov In one study, stereoisomeric 3-bromo-isoxazolyl amino alcohols were synthesized, and a considerable stereochemical effect on their affinity for adrenergic receptors was observed. nih.gov This underscores the importance of controlling stereochemistry in the synthesis of such compounds.

Table 2: Strategies for Stereochemical Control

| Method | Description | Example/Potential Application |

|---|---|---|

| Chiral Starting Materials | Use of enantiomerically pure precursors. | Synthesis from chiral 1-hydroxyethyl-3-ethylisoxazole. |

| Chiral Catalysts | Employment of chiral catalysts to induce enantioselectivity. | Use of chiral phosphoric acids or cinchona alkaloids. nih.govcore.ac.uk |

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles.

One key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and methods for synthesizing isoxazole-5(4H)-one derivatives in aqueous media have been developed. mdpi.com The use of ultrasound irradiation is another green technique that can enhance reaction rates, improve yields, and reduce the need for harsh conditions and toxic solvents. preprints.orgresearchgate.net Sonochemistry has been successfully applied to various steps in isoxazole synthesis, including cyclization and cross-coupling reactions. preprints.org

Microwave-assisted synthesis is another energy-efficient method that aligns with green chemistry principles. researchgate.netnih.gov It often leads to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

The use of recyclable catalysts is also a cornerstone of green chemistry. For example, amine-functionalized cellulose (B213188) has been used as a sustainable and efficient catalyst for the synthesis of isoxazol-5(4H)-one derivatives. mdpi.com

While specific green chemistry applications for the synthesis of this compound are not extensively documented, the principles and techniques applied to the synthesis of other isoxazole derivatives provide a clear roadmap for developing more sustainable routes to this compound. This would involve exploring aqueous reaction media, utilizing ultrasound or microwave energy, and developing recyclable catalytic systems for the key synthetic steps.

Table 3: Green Chemistry Approaches in Isoxazole Synthesis

| Green Chemistry Principle | Application in Isoxazole Synthesis | Benefits |

|---|---|---|

| Use of Greener Solvents | Synthesis in water or other environmentally friendly solvents. mdpi.com | Reduced use of volatile organic compounds. |

| Energy Efficiency | Ultrasound-assisted and microwave-assisted synthesis. preprints.orgresearchgate.netnih.gov | Shorter reaction times, reduced energy consumption. |

| Use of Renewable Feedstocks | Use of cellulose-derived catalysts. mdpi.com | Reduced reliance on fossil fuels. |

Elucidating the Chemical Reactivity and Transformation Pathways of 5 1 Chloroethyl 3 Ethylisoxazole

Reactivity at the Isoxazole (B147169) Nucleus

The isoxazole ring is a five-membered heterocycle characterized by a 1,2-arrangement of oxygen and nitrogen atoms. bohrium.com This arrangement makes it an electron-deficient system, influencing its susceptibility to various chemical transformations. The reactivity of the isoxazole core in 5-(1-chloroethyl)-3-ethylisoxazole is comparable to other 3,5-disubstituted isoxazoles, which are valuable precursors in organic synthesis. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

The isoxazole ring's electron-deficient nature generally makes it resistant to electrophilic aromatic substitution. However, reactions can occur, particularly at the C4 position, which is the most electron-rich carbon in the 3,5-disubstituted isoxazole system. For instance, electrophilic fluorination of isoxazoles has been achieved using agents like Selectfluor®, leading to ring-opening products, which highlights the reactivity of the ring under specific electrophilic conditions. researchgate.netnih.govorganic-chemistry.org

Conversely, the isoxazole ring is more amenable to nucleophilic attack, especially when activated by electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) is a viable pathway for the functionalization of the isoxazole nucleus. libretexts.org Studies on 5-nitroisoxazoles demonstrate that the nitro group can be readily displaced by a variety of nucleophiles, showcasing a powerful method for introducing new substituents onto the ring. rsc.org While this compound lacks a strong activating group like a nitro substituent, this inherent reactivity pathway is an important consideration. A related strategy, Vicarious Nucleophilic Substitution (VNS), allows for the formal replacement of a hydrogen atom on an electron-deficient ring and has been successfully applied to various nitroarenes and heterocycles. organic-chemistry.org

A general platform for converting isoxazol-5-ones into 3,5-disubstituted isoxazoles has been developed, which proceeds through the formation of 5-(pseudo)halogenated isoxazoles followed by nucleophilic substitution or cross-coupling reactions. researchgate.net This underscores the utility of substitution reactions at the C5 position for building molecular diversity.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization of this compound

Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the functionalization of heterocyclic compounds, including isoxazoles. rsc.orgresearchgate.net These methods would typically require prior conversion of a C-H bond on the isoxazole ring of this compound to a C-Halogen or C-OTf bond to enable coupling.

Palladium-catalyzed reactions are particularly prominent. The Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes, for example, proceeds in high yields to afford C4-alkynylisoxazoles. rsc.org Research has shown that the steric hindrance at the C3 position has a more significant impact on the reaction's success than the substituent at the C5 position. rsc.org Other palladium-catalyzed reactions, such as cascade cyclization-alkenylation, have been developed for the synthesis of tri- and disubstituted isoxazoles. bohrium.com

Nickel-catalyzed cross-coupling has also emerged as a potent method. A nickel-catalyzed C-N cross-coupling between organoboronic acids and 5-alkoxy/phenoxy isoxazoles has been established, proceeding via N-O bond cleavage to produce (Z)-N-aryl β-enamino esters. bohrium.com Furthermore, structural studies have provided direct evidence for the oxidative addition of Ni(0) into the N-O bond of isoxazoles, a key step in many cross-coupling pathways. chemrxiv.org

Other metals, including copper, gold, iron, and ruthenium, have also been employed to catalyze various transformations of isoxazoles, expanding the synthetic toolbox for their functionalization. bohrium.com

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Isoxazole Scaffolds

| Reaction Type | Catalyst/Reagents | Substrate | Product Type | Ref |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(acac)2/PPh3, CuI, Cs2CO3 | 3,5-Disubstituted-4-iodoisoxazole | 3,5-Disubstituted-4-alkynylisoxazole | rsc.org |

| C-N Coupling | NiBr2·diglyme, dtbbpy, Mn | 5-Alkoxy/Phenoxy isoxazole + Arylboronic acid | (Z)-N-aryl β-enamino ester | bohrium.com |

| Cascade Cyclization | Pd(OAc)2, PPh3, K2CO3 | Alkynone O-methyloxime + Terminal alkyne | Trisubstituted isoxazole | bohrium.com |

| ANRORC Rearrangement | 4 Å molecular sieves | Benzoisothiazole-2,2-dioxide-3-ylidene + Nitrile oxide | 3,4,5-Trisubstituted isoxazole | researchgate.net |

Investigations into Ring-Opening and Rearrangement Reactions of the Isoxazole Core

The isoxazole ring can undergo a variety of cleavage and rearrangement reactions under thermal, photochemical, or chemical induction, providing pathways to different heterocyclic and acyclic structures.

Photochemical rearrangement is a well-documented transformation for isoxazoles. nih.gov Irradiation with UV light can induce homolysis of the weak N-O bond, leading to intermediates like acyl azirines, which can then rearrange to form oxazoles or, in some cases, ketenimines. nih.govacs.org Continuous flow photochemical processes have been developed to generate previously elusive ketenimines from trisubstituted isoxazoles. acs.org

Base-promoted rearrangements are also known. The Boulton–Katritzky rearrangement, for instance, has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, where arylhydrazone derivatives rearrange to form triazole products upon treatment with a base like K2CO3. beilstein-journals.org A novel isoxazole to benzisoxazole rearrangement has also been reported under basic conditions for specific o-phenolic isoxazoles. acs.org

Ring-opening reactions can be initiated by various reagents. Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination, yielding α-fluorocyanoketones. researchgate.netnih.govorganic-chemistry.orgacs.org This reaction proceeds via electrophilic attack on the ring followed by N-O bond cleavage. researchgate.net Similarly, tertiary amines can induce the ring-opening of certain fused isoxazolium salts. rsc.org

Transformations Involving the 1-Chloroethyl Side Chain of this compound

The 1-chloroethyl group attached to the C5 position of the isoxazole ring is a key site for reactivity. The chlorine atom, being a good leaving group, makes the benzylic-like carbon susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2) of the Pendant Chloro Group

The chloroethyl group is susceptible to nucleophilic substitution, a reaction that can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. masterorganicchemistry.com The presence of the chloroethyl group makes the compound a useful intermediate for creating more complex molecules through the displacement of the chloride ion. ontosight.ai

The SN2 pathway, involving a backside attack by a nucleophile, would be favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. In this case, a variety of nucleophiles (e.g., alkoxides, cyanide, amines, thiolates) could be used to introduce new functional groups. For example, reaction with sodium ethoxide would yield 5-(1-ethoxyethyl)-3-ethylisoxazole.

The SN1 pathway involves the formation of a carbocation intermediate after the departure of the chloride leaving group. This pathway is favored by polar protic solvents and weaker nucleophiles. The stability of the resulting secondary carbocation would be influenced by the adjacent isoxazole ring. The electron-withdrawing nature of the isoxazole ring might destabilize a neighboring carbocation, potentially disfavoring the SN1 mechanism compared to a typical secondary alkyl halide. However, resonance participation from the ring's π-system could offer some stabilization.

Studies on analogous systems, such as the reaction of 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole with ethanolic potassium hydroxide, show that nucleophilic substitution of a side-chain group can occur concurrently with other reactions. researchgate.net

Table 2: Plausible Nucleophilic Substitution Products from this compound

| Nucleophile | Reagent Example | Expected Product Name |

|---|---|---|

| Hydroxide | NaOH (aq) | 1-(3-Ethylisoxazol-5-yl)ethanol |

| Alkoxide | NaOCH2CH3 | 5-(1-Ethoxyethyl)-3-ethylisoxazole |

| Cyanide | NaCN | 2-(3-Ethylisoxazol-5-yl)propanenitrile |

| Azide | NaN3 | 5-(1-Azidoethyl)-3-ethylisoxazole |

| Thiolate | NaSPh | 5-(1-(Phenylthio)ethyl)-3-ethylisoxazole |

| Amine | NH3 | 1-(3-Ethylisoxazol-5-yl)ethanamine |

Elimination Reactions Leading to Unsaturated Linkages from the Chloroethyl Moiety

In the presence of a strong, sterically hindered base, an elimination reaction (E2) can compete with or dominate over substitution. This would involve the abstraction of a proton from the methyl group of the side chain and the concurrent expulsion of the chloride ion, leading to the formation of 5-ethenyl-3-ethylisoxazole, also known as 5-vinyl-3-ethylisoxazole.

The E1 mechanism, proceeding through the same carbocation intermediate as the SN1 reaction, is also a possibility, particularly under conditions that favor carbocation formation (e.g., heat, polar protic solvent, non-basic nucleophile). siue.edu The regioselectivity of elimination reactions in cyclic systems is highly dependent on stereochemical factors, such as the requirement for an anti-periplanar arrangement of the departing proton and leaving group in the E2 mechanism. chemistrysteps.com For an acyclic system like the 1-chloroethyl side chain, these constraints are less rigid due to free rotation around the C-C bond.

The synthesis of vinyl-substituted heterocycles is a valuable transformation in organic chemistry, as the vinyl group can participate in a wide array of subsequent reactions, such as polymerizations, cycloadditions, and further cross-coupling reactions. nih.govresearchgate.net Dehydrochlorination of a chloroethyl side chain is a standard method for creating such a vinyl group. murdoch.edu.au

Reductive and Oxidative Transformations of the 1-Chloroethyl Substituent

The 1-chloroethyl group at the C5 position of the isoxazole ring is a primary site for chemical modification, susceptible to both reduction and oxidation under appropriate conditions.

Reductive Transformations:

The chlorine atom of the 1-chloroethyl group can be removed through various reductive pathways. Catalytic hydrogenation is a common method for the dehalogenation of alkyl halides. libretexts.org In a typical reaction, this compound would be treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. illinois.edu This process would likely yield 3-ethyl-5-ethylisoxazole. The reaction is generally carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at moderate temperatures and pressures.

Another reductive approach involves the use of hydride reagents. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its reactivity might also affect the isoxazole ring. Milder and more selective reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, could potentially achieve the desired dehalogenation.

Oxidative Transformations:

Oxidation of the 1-chloroethyl group is more complex and depends on the specific reagents and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions could potentially lead to the cleavage of the carbon-chlorine bond and oxidation of the adjacent carbon. libretexts.orglibretexts.org This could result in the formation of 5-acetyl-3-ethylisoxazole, although the harsh conditions might also lead to degradation of the isoxazole ring.

Milder oxidation methods could also be employed. For instance, oxidation using dimethyl sulfoxide (B87167) (DMSO) based reagents, such as in the Swern or Moffatt oxidation, could potentially convert the 1-chloroethyl group to a 1-chloro-1-hydroxyethyl or a 1-chloro-1-ketoethyl functionality, though these reactions are more commonly used for alcohols.

The following table summarizes the potential reductive and oxidative transformations of the 1-chloroethyl substituent:

| Transformation | Reagents and Conditions | Potential Product |

| Reduction (Dehalogenation) | H₂, Pd/C, Ethanol, RT | 3-ethyl-5-ethylisoxazole |

| NaBH₄, NiCl₂, Methanol | 3-ethyl-5-ethylisoxazole | |

| Oxidation | KMnO₄, NaOH, H₂O, Heat | 5-acetyl-3-ethylisoxazole |

Reactivity Profiles of the Ethyl Group and its Potential Derivatives

The ethyl group at the C3 position of the isoxazole ring is generally less reactive than the 1-chloroethyl group. However, it can undergo transformations under specific conditions, primarily involving reactions at the benzylic-like position (the carbon adjacent to the isoxazole ring).

Halogenation:

Free radical halogenation could introduce a halogen atom at the α-position of the ethyl group. youtube.com For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would likely yield 5-(1-chloroethyl)-3-(1-bromoethyl)isoxazole. This reaction is typically selective for the benzylic position due to the stability of the resulting radical intermediate.

Oxidation:

Similar to the oxidation of alkyl side chains on other aromatic and heterocyclic rings, the ethyl group could be oxidized to a carboxylic acid. libretexts.orgsci-hub.se Treatment with strong oxidizing agents like hot, alkaline potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would be expected to convert the ethyl group to a carboxyl group, yielding 5-(1-chloroethyl)isoxazole-3-carboxylic acid. Milder oxidation conditions might yield the corresponding alcohol or ketone, 5-(1-chloroethyl)-3-(1-hydroxyethyl)isoxazole or 5-(1-chloroethyl)-3-acetylisoxazole, respectively.

The potential transformations of the ethyl group are summarized in the table below:

| Transformation | Reagents and Conditions | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Heat | 5-(1-chloroethyl)-3-(1-bromoethyl)isoxazole |

| Oxidation to Carboxylic Acid | KMnO₄, KOH, H₂O, Heat | 5-(1-chloroethyl)isoxazole-3-carboxylic acid |

| Oxidation to Alcohol | SeO₂, Dioxane, Heat | 5-(1-chloroethyl)-3-(1-hydroxyethyl)isoxazole |

Mechanistic Investigations through Advanced Kinetic and Spectroscopic Methodologies

Kinetic Studies:

Kinetic analysis of reactions, such as the nucleophilic substitution of the chloro group, can provide insights into the reaction mechanism. rsc.orgmsu.edulibretexts.orglibretexts.org By monitoring the reaction rate as a function of the concentration of the reactants, one could determine the order of the reaction. For instance, a second-order rate law for a substitution reaction would suggest an Sₙ2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom in a concerted step. libretexts.org Such studies often employ spectroscopic methods like UV-Vis or NMR spectroscopy to track the disappearance of reactants and the appearance of products over time.

Spectroscopic Methodologies:

Advanced spectroscopic techniques are indispensable for the characterization of the starting material and its transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the structure of the products formed in the reactions described above. acs.orgunifi.itcdnsciencepub.com For example, in the reduction of the 1-chloroethyl group to an ethyl group, the disappearance of the characteristic signals for the chloromethyl and methine protons and the appearance of new signals corresponding to an ethyl group in the ¹H NMR spectrum would confirm the transformation.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of the compounds, which aids in their identification. acs.orgchempap.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the products, confirming their elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. For example, the oxidation of the ethyl group to a carboxylic acid would be evidenced by the appearance of a broad O-H stretching band and a strong C=O stretching band in the IR spectrum.

By combining these kinetic and spectroscopic methods, a detailed understanding of the reactivity and transformation pathways of this compound can be achieved.

Advanced Derivatization and Synthetic Utility of 5 1 Chloroethyl 3 Ethylisoxazole

Role of 5-(1-Chloroethyl)-3-ethylisoxazole as a Versatile Synthetic Building Block

The synthetic utility of this compound is rooted in the chemical reactivity of its two key functional components: the isoxazole (B147169) ring and the 1-chloroethyl substituent. This combination allows for a diverse range of chemical transformations, making it a valuable starting material for more complex molecules. rsc.org

Construction of Complex Heterocyclic Architectures Utilizing the Isoxazole Core

The isoxazole moiety within this compound is a stable aromatic system that can, under specific conditions, undergo ring-opening or rearrangement reactions to afford other heterocyclic systems. scilit.combenthamdirect.com The weak N-O bond is susceptible to cleavage, particularly under reductive or basic conditions, which is a key feature exploited in its synthetic applications. researchgate.net

Furthermore, the 1-chloroethyl group at the 5-position serves as a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the extension of the carbon skeleton, paving the way for the synthesis of more elaborate structures. For instance, reaction with nucleophiles such as amines, thiols, or azides can lead to the formation of new C-N, C-S, or C-N bonds, respectively. These newly introduced functionalities can then participate in subsequent intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. While specific examples involving this compound are not prevalent in the literature, the reactivity of analogous 5-(chloroalkyl)isoxazoles supports this potential.

The isoxazole ring itself can be transformed into other heterocycles. For example, certain isoxazoles can be rearranged to form oxazoles, pyrroles, or pyridines, significantly expanding the range of accessible molecular scaffolds from a single precursor. scilit.com

Application in Linker Chemistry and Modular Scaffold Assembly

The bifunctional nature of this compound makes it an intriguing candidate for applications in linker chemistry, particularly in the assembly of modular scaffolds for drug discovery and material science. The reactive chloroethyl group can serve as an attachment point for one molecular entity, while the isoxazole ring can be functionalized or used as a stable core to connect to a second entity.

This modular approach is highly valuable in the construction of libraries of compounds for high-throughput screening. For example, the chloroethyl group could be reacted with a series of phenols or anilines, while the ethyl group at the 3-position could be modified, or the isoxazole ring itself could be part of a larger pharmacophore. This allows for the systematic variation of different parts of the molecule to optimize biological activity or material properties.

Utilization of Isoxazole Derivatives as "Masked 1,3-Dicarbonyl Equivalents" in Organic Synthesis

One of the most powerful applications of the isoxazole ring in organic synthesis is its function as a "masked" equivalent of a 1,3-dicarbonyl compound. scilit.combenthamdirect.com The isoxazole ring is stable to many synthetic conditions under which a 1,3-dicarbonyl would react. However, the N-O bond can be cleaved under specific reductive conditions, such as hydrogenation over a palladium or nickel catalyst, to unmask the 1,3-dicarbonyl functionality in the form of an enaminone or a β-hydroxyketone, which can be readily hydrolyzed to the corresponding 1,3-diketone.

In the case of this compound, reductive cleavage would lead to a functionalized heptane-3,5-dione derivative. This strategy is particularly useful in total synthesis, where the sensitive 1,3-dicarbonyl moiety needs to be protected until a later stage of the synthetic sequence.

Preparation of Functionalized Isoxazole Analogues for Material Science Precursors (e.g., photochromic system precursors)

Isoxazole derivatives have found applications in material science, for instance, as components of photochromic materials. scilit.comresearchgate.neteurekaselect.com Photochromic compounds can reversibly change their color upon exposure to light of a specific wavelength. This property is of interest for applications such as optical data storage, smart windows, and molecular switches.

The synthesis of isoxazole-containing photochromic systems often involves the incorporation of the isoxazole ring into a larger conjugated system that can undergo a reversible photochemical reaction, such as a diarylethene-type cyclization. The substituents on the isoxazole ring can be used to tune the photophysical properties of the molecule, such as the absorption wavelength and the quantum yield of the photochemical reaction.

This compound can serve as a precursor for such materials. The chloroethyl group can be used to attach the isoxazole unit to another part of the photochromic system through nucleophilic substitution. For example, it could be reacted with a hydroxyl- or amino-functionalized diarylethene precursor. The electronic properties of the resulting molecule could be further fine-tuned by modifications at the 3-position of the isoxazole ring.

Below is a table of representative isoxazole-based photochromic systems and their properties, illustrating the potential of this class of compounds in material science.

| Compound | Photochromic Reaction | Absorption Maxima (nm) of Isomers | Application Area |

| 1-(3,5-dimethyl-4-isoxazolyl)-2-(2-methyl-3-benzofuran)perfluorocyclopentene | Cyclization/Cycloreversion | Open: 275, Closed: 480 | Optical Storage |

| 1-(3,5-dimethyl-4-isoxazolyl), 2-[2-methyl-5-(3-methoxyphenyl)-3-thienyl]}perfluorocyclopentene | Cyclization/Cycloreversion | Open: 280, Closed: 530 | Fluorescence Switch |

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, are powerful tools for the efficient construction of complex molecules. oiccpress.comufms.br Isoxazole derivatives have been successfully employed in such reactions. rsc.orgbeilstein-journals.org

Given its structure, this compound could potentially participate in MCRs in several ways. The chloroethyl group could undergo an in-situ transformation to a more reactive intermediate that then participates in the MCR. Alternatively, the isoxazole ring itself could be constructed in a multicomponent reaction, with the chloroethyl and ethyl functionalities being introduced via the starting materials.

For example, a multicomponent reaction could be designed where an aldehyde, hydroxylamine (B1172632), and an alkyne containing a chloroethyl group are reacted together to form the this compound ring system in a single step. More advanced applications could see the chloroethyl group acting as an internal electrophile to trap an intermediate formed during a cascade sequence, leading to the rapid assembly of complex polycyclic systems.

The following table summarizes some examples of multicomponent reactions used to synthesize substituted isoxazoles, highlighting the versatility of these methods.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| One-pot three-component reaction | Aldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetate | Sulfated polyborate, 80 °C | 3-Methyl-4-arylmethyleneisoxazol-5(4H)-ones |

| Copper-catalyzed three-component reaction | Isoxazole carbaldehyde, 2-Aminopyridine, Isonitrile | Cu(OTf)₂ | Isoxazole-linked imidazo[1,2-a]azines |

| One-pot three-component reaction | Aldehyde, Alkyne, Hydroxylamine | Choline chloride:urea (DES) | 3,5-Disubstituted isoxazoles |

Computational and Theoretical Investigations of 5 1 Chloroethyl 3 Ethylisoxazole

Electronic Structure and Molecular Orbital Analysis

The electronic properties of isoxazole (B147169) derivatives are fundamental to understanding their reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons.

Theoretical studies on various isoxazole derivatives have shown that the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. tandfonline.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the high-lying LUMO. tandfonline.com Conversely, a small gap indicates higher reactivity and lower kinetic stability. tandfonline.com

For substituted isoxazoles, the nature and position of substituents significantly influence the electronic structure. In a study of fluorine and chlorine substituted isoxazoles, it was found that the electronegativity of the halogen group affects the molecular orbital energy gap. tandfonline.com The distribution of HOMO and LUMO can also be affected by the solvent phase. tandfonline.com For instance, in the gas phase, the HOMO of a particular substituted isoxazole was located on the benzene (B151609) ring containing a hydroxyl group, while in a solvent phase, it shifted to the benzene ring with the halogen group. tandfonline.com

The HOMO and LUMO distributions for 5-(1-Chloroethyl)-3-ethylisoxazole would likely show the HOMO localized on the isoxazole ring and the ethyl group, which are electron-rich, while the LUMO would be expected to have significant contributions from the chloroethyl group, particularly the C-Cl bond, which is electron-deficient. This distribution makes the chloroethyl group susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Analysis of a Hypothetical Substituted Isoxazole

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.5 | Antibonding orbital with significant charge transfer character. |

| LUMO | -1.8 | Primarily located on the electron-withdrawing substituent, indicating a site for nucleophilic attack. |

| HOMO | -6.2 | Localized on the isoxazole ring and electron-donating substituents, indicating the site of electrophilic attack. |

| HOMO-1 | -7.5 | Bonding orbital primarily involving the isoxazole ring structure. |

This table is illustrative and based on general principles of isoxazole electronic structure. Specific values for this compound would require dedicated DFT calculations.

Reaction Mechanism Prediction and Transition State Analysis using Density Functional Theory (DFT) for Transformations of this compound

Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms and characterizing transition states. nih.govd-nb.info For this compound, a key transformation would be the substitution or elimination of the chloroethyl group.

The mechanism of such reactions can be predicted by calculating the potential energy surface. The transition state, a high-energy point on the reaction path, is of primary importance as it governs the reaction rate. d-nb.info Computational analysis can determine the geometry and energy of the transition state, providing insights into the reaction's feasibility and kinetics. d-nb.infonih.gov

For example, in a nucleophilic substitution reaction, the incoming nucleophile would attack the carbon atom bonded to the chlorine. DFT calculations can model the approach of the nucleophile, the stretching and breaking of the C-Cl bond, and the formation of the new bond. The transition state would feature a partially formed bond with the nucleophile and a partially broken C-Cl bond.

In the context of cycloaddition reactions involving isoxazoles, DFT has been used to explain the regioselectivity of the products. nih.gov The analysis of activation energies for different possible pathways can reveal the favored product. nih.gov For transformations of this compound, DFT could be employed to study its participation in cycloaddition reactions, where the chloroethyl group might influence the stereochemistry of the product.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of a Chloro-Substituted Isoxazole

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| SN2 Substitution | Trigonal bipyramidal | 25.3 |

| E2 Elimination | Anti-periplanar | 30.1 |

| Cycloaddition | Asynchronous concerted | 18.7 |

This table presents hypothetical data to illustrate the application of DFT in predicting reaction mechanisms. Actual values would depend on the specific reactants and conditions.

Conformational Landscape and Energetic Profiling of this compound

The three-dimensional structure and conformational flexibility of a molecule are crucial for its reactivity and interactions. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers between them.

For this compound, rotation around the single bonds, particularly the C-C bond of the chloroethyl group and the bond connecting it to the isoxazole ring, will lead to different conformers. The relative energies of these conformers can be calculated using computational methods. ethz.chmdpi.com

Studies on similar flexible molecules, such as 1,3-difluorinated alkanes, have shown that the presence of halogens significantly influences the conformational profile. nih.gov The interplay of steric and electrostatic interactions, including hyperconjugation, determines the most stable conformations. nih.gov For this compound, the gauche and anti conformations around the C-C bond of the chloroethyl group would have different energies, and the preferred conformation would impact the accessibility of the reactive sites.

The energetic profile, a plot of energy versus a rotational dihedral angle, can reveal the barriers to rotation and the populations of different conformers at a given temperature. This information is vital for understanding how the molecule might orient itself when approaching a reaction partner.

Table 3: Relative Energies of Conformers for a Hypothetical Chloroethyl-Substituted Heterocycle

| Conformer | Dihedral Angle (°C-C-C-Cl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 0.85 | 17.5 |

| Gauche (-) | -60 | 0.85 | 17.5 |

This table is a representative example of a conformational analysis. The specific values for this compound would require detailed calculations.

Predictive Modeling for Structure-Reactivity Relationships within Substituted Isoxazole Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or chemical properties of compounds based on their molecular structure. mdpi.comresearchgate.net These models establish a mathematical relationship between molecular descriptors and the observed activity or property.

For substituted isoxazole systems, QSAR studies have been successfully applied to understand and predict their biological activities, such as their effects as farnesoid X receptor (FXR) agonists or their anti-inflammatory properties. mdpi.comnih.gov These models use various descriptors, including electronic, steric, and hydrophobic parameters, to build a predictive model. mdpi.com

For instance, a 3D-QSAR study on isoxazole derivatives identified that the presence of hydrophobicity at one position and an electronegative group at another were crucial for their agonistic activity. mdpi.com Such models can be used to virtually screen new isoxazole derivatives and prioritize them for synthesis and testing.

In the context of this compound, a QSPR model could be developed to predict its reactivity in a particular class of reactions. By correlating descriptors such as the charge on the carbon atom bonded to chlorine, the HOMO-LUMO gap, and steric parameters with the reaction rate or yield for a series of related isoxazoles, a predictive model could be constructed. This would allow for the rational design of new isoxazole derivatives with desired reactivity profiles.

Table 4: Example of Molecular Descriptors Used in a QSAR Model for Isoxazole Derivatives

| Compound | Electronic Descriptor (e.g., HOMO Energy) | Steric Descriptor (e.g., Molar Refractivity) | Hydrophobic Descriptor (e.g., logP) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Isoxazole A | -6.5 eV | 45.2 | 2.1 | 7.8 |

| Isoxazole B | -6.8 eV | 52.7 | 2.9 | 8.5 |

| This compound | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Predicted Value) |

This table illustrates the type of data used in QSAR modeling. The predicted activity is derived from a mathematical equation that relates the descriptors to the observed activity of a training set of compounds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 1 Chloroethyl 3 Ethylisoxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. ox.ac.ukmdpi.com

For 5-(1-Chloroethyl)-3-ethylisoxazole, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton. The ethyl group at the C3 position would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The chloroethyl group at the C5 position would feature a quartet for the methine (-CH) proton coupled to its adjacent methyl group, which would appear as a doublet. A singlet would be anticipated for the lone proton on the isoxazole (B147169) ring at the C4 position.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. preprints.org The spectrum would show distinct resonances for the two carbons of the ethyl group, the two carbons of the chloroethyl group, and the three carbons of the isoxazole ring. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbon attached to the chlorine atom and the carbons of the heterocyclic ring appearing at characteristic downfield positions.

To definitively assign these signals and confirm the connectivity, two-dimensional (2D) NMR techniques are essential. magritek.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, confirming the connectivity within the ethyl and chloroethyl fragments. For instance, a cross-peak would connect the methylene quartet and methyl triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s), such as matching the C4 proton signal to the C4 carbon signal. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing the molecular puzzle together, for example, by showing a correlation from the methylene protons of the ethyl group to the C3 carbon of the isoxazole ring, confirming the position of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position/Group | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Isoxazole Ring | C3 | - | - | ~160-165 |

| H4 | ~6.0-6.5 | Singlet (s) | ~100-105 | |

| C5 | - | - | ~170-175 | |

| 3-Ethyl Group | -CH₂- | ~2.7-3.0 | Quartet (q) | ~20-25 |

| -CH₃ | ~1.2-1.5 | Triplet (t) | ~10-15 | |

| 5-(1-Chloroethyl) Group | -CH(Cl)- | ~5.0-5.5 | Quartet (q) | ~50-55 |

| -CH₃ | ~1.8-2.1 | Doublet (d) | ~20-25 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. savemyexams.com For a novel compound, high-resolution mass spectrometry (HRMS) is initially used to determine the precise molecular weight, which allows for the calculation of its elemental formula.

When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺•), the peak of which confirms the molecular weight. chemguide.co.uklibretexts.org Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks, [M]⁺• and [M+2]⁺•, with a corresponding ~3:1 intensity ratio, providing strong evidence for the presence of one chlorine atom.

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org Analyzing this fragmentation pattern provides valuable structural information, akin to a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): This would result in a significant fragment at [M-35]⁺ and [M-37]⁺.

Cleavage of the C-C bond in the chloroethyl side chain: This can lead to the formation of a stable ethyl-isoxazole cation or the loss of the entire chloroethyl group.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond connecting the ethyl group to the ring would result in a fragment at [M-29]⁺.

Ring cleavage: The isoxazole ring itself can fragment in predictable ways.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (MW ≈ 173.6 for ³⁵Cl)

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Description |

| 173/175 | [C₇H₁₀ClNO]⁺• | Molecular Ion (M⁺•) showing 3:1 isotope pattern |

| 158/160 | [C₆H₇ClNO]⁺• | Loss of •CH₃ |

| 144 | [C₇H₁₀NO]⁺ | Loss of •Cl from M⁺• |

| 110 | [C₅H₆NO]⁺ | Loss of the chloroethyl group |

| 82 | [C₄H₄NO]⁺ | Cleavage of ethyl group and subsequent rearrangement |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural motifs. The isoxazole ring would give rise to several bands, including C=N stretching, C=C stretching, and N-O bond vibrations. The aliphatic side chains would be identified by C-H stretching and bending frequencies. The C-Cl stretch from the chloroethyl group would also be visible, typically in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the C=C and C=N symmetric stretching modes of the isoxazole ring are expected to produce strong Raman signals.

The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. worldscientific.com

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

| C-H Stretch (aliphatic) | Ethyl, Chloroethyl | 2850-3000 | Strong / Strong |

| C=N Stretch | Isoxazole Ring | 1580-1650 | Medium-Strong / Strong |

| C=C Stretch | Isoxazole Ring | 1450-1550 | Medium / Strong |

| C-H Bend (aliphatic) | Ethyl, Chloroethyl | 1370-1470 | Medium / Medium |

| N-O Stretch | Isoxazole Ring | 1390-1440 | Strong / Weak |

| C-O Stretch (ring) | Isoxazole Ring | 1100-1200 | Strong / Medium |

| C-Cl Stretch | Chloroethyl | 650-800 | Strong / Strong |

X-ray Diffraction Analysis for Crystalline Forms and Absolute Stereochemical Determination (if applicable)

While NMR and MS can define the connectivity of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. nih.govderpharmachemica.com This technique is contingent upon the ability to grow a suitable, high-quality single crystal of the compound.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing reaction mixtures and assessing the purity of the final product. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. The sample is vaporized and passed through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum for each separated peak. researchgate.net This allows for both the quantification of the compound's purity and its positive identification by matching its retention time and mass spectrum to a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative and complementary technique. nih.gov It is particularly useful if the compound exhibits thermal instability and might decompose in the hot injector of a gas chromatograph. nih.gov In LC-MS, separation occurs in the liquid phase. This method is highly versatile and can be used to analyze the crude reaction mixture for the presence of the desired product, starting materials, and any byproducts, facilitating the optimization of the synthetic procedure.

Both GC-MS and LC-MS are powerful tools for quality control, ensuring the identity and purity of the synthesized this compound before its use in further studies.

Potential Areas for Future Academic Inquiry in 5 1 Chloroethyl 3 Ethylisoxazole Chemistry

Exploration of Novel and Highly Efficient Synthetic Routes

The synthesis of substituted isoxazoles is a well-established field, yet the pursuit of more efficient, selective, and environmentally benign methodologies remains a key research driver. rsc.org Traditional methods, such as the [3+2] cycloaddition of alkynes and nitrile oxides, often require elevated temperatures or metal catalysts, which can present challenges related to cost, toxicity, and waste generation. beilstein-journals.orgrsc.org

Future research should focus on developing novel synthetic pathways to 5-(1-Chloroethyl)-3-ethylisoxazole that overcome these limitations. Key areas of inquiry include:

Metal-Free Cycloadditions: Investigating catalyst-free approaches, potentially utilizing microwave irradiation or ultrasonication, could provide rapid and green alternatives for constructing the isoxazole (B147169) ring. rsc.orgrsc.org

One-Pot Cascade Reactions: Designing multi-component reactions where the starting materials (e.g., an aldehyde, hydroxylamine (B1172632), and a halogen source) react in a single pot would significantly improve process efficiency and reduce waste. rsc.org

Flow Chemistry: The application of continuous flow reactors could enable better control over reaction parameters, improve safety for exothermic reactions, and allow for easier scalability compared to batch processes. The photochemical generation of reactive ketenimine intermediates from isoxazoles in flow reactors highlights the potential for such advanced techniques. nih.gov

Novel Halogenation Strategies: Exploring milder and more selective halogenating agents for the introduction of the chloroethyl group could improve yields and reduce the formation of byproducts. mdpi.com Halogen-induced cyclizations offer a powerful strategy for creating diverse heterocyclic structures. mdpi.com

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Metal-Free Synthesis | Reduced cost, lower toxicity, environmentally friendly. rsc.org | Green Chemistry, Catalyst Development |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified work-up. rsc.org | Process Chemistry, Reaction Engineering |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. nih.gov | Photochemistry, Process Intensification |

| Advanced Halogenation | Improved selectivity, higher yields, fewer byproducts. mdpi.com | Reagent Development, Stereoselective Synthesis |

Investigation of Bio-Inspired and Biomimetic Synthetic Methodologies

The principles of green chemistry increasingly guide synthetic design, encouraging the use of renewable resources and biocatalysis. nih.gov Bio-inspired approaches for the synthesis of this compound represent a frontier with significant potential.

Future academic inquiry could explore:

Enzymatic Halogenation: The use of haloperoxidase enzymes, which can perform selective halogenation reactions in aqueous media, could be investigated for the synthesis of halogenated heterocyles. chemrxiv.orgsioc-journal.cn This approach offers the potential for high stereoselectivity in creating the chiral center of the 1-chloroethyl group.

Whole-Cell Biocatalysis: Employing engineered microorganisms as biocatalysts for key synthetic steps or even for the entire synthesis from simple precursors.

Green Solvent Systems: Research into using fruit juices or other natural extracts as reaction media, which have been shown to facilitate multicomponent reactions for isoxazole synthesis, presents a novel and eco-friendly alternative to traditional organic solvents. nih.gov

Advanced Functionalization Strategies for Targeted Chemical Applications

The this compound molecule contains multiple sites for chemical modification, making it a versatile building block for creating libraries of new compounds. The weak nitrogen-oxygen bond in the isoxazole ring can be cleaved under certain conditions, adding another layer of synthetic utility. mdpi.com

Potential research directions for functionalization include:

Derivatization of the Chloroethyl Group: The chlorine atom is a good leaving group, enabling a wide range of nucleophilic substitution reactions. This allows for the introduction of various functional groups (amines, thiols, azides, etc.), which can be used to attach the isoxazole core to other molecules or to tune its biological activity.

Modification of the Isoxazole Ring: While the isoxazole ring is aromatic, it can undergo specific reactions. For instance, palladium-catalyzed cross-coupling reactions on a pre-functionalized ring (e.g., an iodo-isoxazole) can be used to introduce aryl or alkyl substituents. nih.gov Iodination at the 4-position of the isoxazole ring is a feasible strategy to prepare for such couplings. mdpi.com

Ring-Opening Transformations: Reductive cleavage of the N-O bond can open the isoxazole ring to form versatile β-enaminone intermediates. mdpi.com These intermediates are precursors to a variety of other heterocyclic systems, such as pyrazoles, thereby expanding the chemical space accessible from this compound. mdpi.com

| Functionalization Site | Reaction Type | Potential Outcome |

| 1-Chloroethyl Group | Nucleophilic Substitution | Introduction of diverse functional groups, conjugation to biomolecules. |

| Isoxazole C-4 Position | Electrophilic Halogenation, Pd-Coupling | Addition of aryl/alkyl groups, synthesis of complex derivatives. nih.gov |

| Isoxazole N-O Bond | Reductive Ring Cleavage | Formation of β-enaminone precursors for other heterocycles. mdpi.com |

Integration of this compound into Supramolecular Assemblies and Nanomaterials via Chemical Linkages

The unique structural and electronic properties of isoxazoles make them attractive components for advanced materials. ukaazpublications.com The this compound derivative is particularly suited for incorporation into larger systems due to its reactive chloroethyl handle.

Future research could focus on:

Synthesis of Isoxazole-Containing Polymers: The chloroethyl group can act as an initiation site or a monomer functional group for polymerization reactions, leading to novel polymers with the isoxazole moiety embedded in the side chain or backbone.

Development of Nanomaterials: Isoxazole derivatives can be anchored to the surface of nanoparticles (e.g., gold, silica, or magnetic Fe₃O₄@SiO₂) to create functionalized nanomaterials. researchgate.net These materials could have applications in targeted drug delivery, where the isoxazole unit may serve as the active payload or a targeting ligand. nih.gov

Formation of Metal-Organic Frameworks (MOFs): By converting the chloroethyl group into a suitable linker, such as a carboxylic acid or an amine, the molecule could be used as a building block for self-assembly into highly porous MOFs with potential applications in gas storage, separation, or catalysis.

Development of Synergistic Experimental and Computational Research Programs for Predictive Chemistry

The integration of computational chemistry with experimental synthesis and testing can dramatically accelerate the discovery and development process. nih.gov For isoxazole derivatives, computational tools are already being used to predict properties and biological activities. nih.govresearchgate.net

A synergistic program for this compound could involve:

Predictive Reaction Modeling: Using machine learning and quantum chemical calculations to predict the outcomes of synthetic reactions, optimizing conditions for higher yields and selectivity before running experiments in the lab. rsc.org

In Silico Screening: Employing molecular docking and molecular dynamics simulations to predict the binding affinity of virtual libraries of derivatives against various biological targets, such as enzymes or receptors. ukaazpublications.comnih.gov This allows for the rational design of compounds with desired biological activities.

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to prioritize compounds with better drug-like characteristics. ukaazpublications.comfrontiersin.org

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule and its derivatives, providing insights that can guide both synthetic modifications and the interpretation of biological activity. researchgate.net

| Computational Tool | Application in Isoxazole Research | Goal |

| Machine Learning | Predicting reaction outcomes and properties. rsc.org | Accelerate reaction development and discovery. |

| Molecular Docking | Simulating ligand-protein binding. nih.gov | Identify potential biological targets and design potent inhibitors. |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes. nih.gov | Validate docking results and understand binding dynamics. |

| DFT Calculations | Analyzing electronic structure and reactivity. researchgate.net | Correlate molecular properties with experimental observations. |

Q & A

Basic: What are the common synthetic routes for 5-(1-Chloroethyl)-3-ethylisoxazole, and how can reaction conditions be optimized?

Methodological Answer:

A key approach involves cyclization reactions. For example, substituted isoxazoles are synthesized via condensation of hydroxylamine derivatives with β-keto esters or enolizable ketones under acidic conditions . Ethyl acetoacetate and hydroxylamine hydrochloride can form intermediates, followed by chlorination (e.g., using PCl₅ or SOCl₂) to introduce the chloroethyl group. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of oxime to ketone) and reaction temperature (typically 60–80°C). Solvent polarity (e.g., ethanol vs. DMF) also impacts yield and purity .

Advanced: How can computational methods guide the design of this compound derivatives for specific bioactivity?

Methodological Answer: